molecular formula C11H21NO B6198116 rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine CAS No. 2763584-47-8

rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine

Cat. No.: B6198116
CAS No.: 2763584-47-8
M. Wt: 183.3
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Description

rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine: is a chiral compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring substituted with a methyl group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Oxane Ring: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by an oxane moiety.

    Methylation: The final step involves the methylation of the piperidine ring at the 4-position using methylating agents such as methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be employed to modify the oxane ring or reduce any double bonds present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxane ring, where the oxygen atom can act as a leaving group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the oxane ring or piperidine derivatives.

    Substitution: Substituted oxane derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine can be used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: The compound’s chiral nature makes it a potential candidate for use in asymmetric synthesis as a chiral catalyst or ligand.

Biology and Medicine:

    Pharmacological Studies: The compound can be investigated for its potential pharmacological activities, including its effects on neurotransmitter systems.

    Drug Development: It may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways.

Industry:

    Material Science:

    Agrochemicals: It may be used in the synthesis of agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    rac-(2R,4S)-4-methyl-2-(oxan-4-yl)piperidine: Unique due to its specific substitution pattern and chiral centers.

    4-methylpiperidine: Lacks the oxane ring, making it less complex.

    2-(oxan-4-yl)piperidine:

Uniqueness: this compound stands out due to its combination of a piperidine ring, oxane ring, and chiral centers, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2763584-47-8

Molecular Formula

C11H21NO

Molecular Weight

183.3

Purity

95

Origin of Product

United States

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